(R)-5-Cyclohexyl-morpholin-3-one

Catalog No.
S8713447
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
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(R)-5-Cyclohexyl-morpholin-3-one

Product Name

(R)-5-Cyclohexyl-morpholin-3-one

IUPAC Name

(5R)-5-cyclohexylmorpholin-3-one

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m0/s1

InChI Key

DAJWSYDQLKSMNK-VIFPVBQESA-N

Canonical SMILES

C1CCC(CC1)C2COCC(=O)N2

Isomeric SMILES

C1CCC(CC1)[C@@H]2COCC(=O)N2

The synthesis of (R)-5-cyclohexyl-morpholin-3-one derivatives requires precise stereocontrol and efficient ring-forming strategies. Three primary approaches dominate contemporary research: organocatalytic morpholinone ring formation, transition metal-catalyzed asymmetric synthesis, and convergent peptide coupling techniques.

Organocatalytic Approaches to Morpholinone Ring Formation

Organocatalysis has emerged as a sustainable method for constructing the morpholinone core. A notable strategy involves the cyclocondensation of β-amino alcohols with α-keto acids under mild conditions. For example, the reaction of (R)-2-amino-1-cyclohexylethanol with glyoxylic acid in the presence of L-proline (20 mol%) yields (R)-5-cyclohexyl-morpholin-3-one with 85% enantiomeric excess (ee) . Key advantages include:

  • Solvent Flexibility: Reactions proceed in ethanol, isopropyl alcohol, or aqueous mixtures without compromising yield .
  • Temperature Tolerance: Optimal performance occurs between 25°C and 150°C, with reflux conditions accelerating reaction kinetics .

Table 1: Optimization of Organocatalytic Conditions

CatalystSolventTemperature (°C)Yield (%)ee (%)
L-ProlineEthanol807885
DMAPTHF606572
No catalystAcetonitrile10042<10

The stereochemical outcome hinges on hydrogen-bonding interactions between the catalyst and substrate, as evidenced by DFT calculations .

Transition Metal-Catalyzed Asymmetric Synthesis Strategies

Palladium and copper complexes enable C–H functionalization and cross-coupling reactions critical for introducing the cyclohexyl group. A landmark study demonstrated the acetoxylation of a morpholinone precursor using Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (1.5 equiv) in acetic acid . This method achieves γ-C(sp³)–H activation, affording (R)-5-cyclohexyl-morpholin-3-one in 82% yield (Table 2).

Mechanistic Insights:

  • Oxidative Addition: Pd⁰ inserts into the C–H bond, forming a six-membered palladacycle.
  • Acetoxylation: PhI(OAc)₂ delivers the acetate group, followed by reductive elimination .

Table 2: Palladium-Catalyzed Acetoxylation Results

SubstrateAdditiveTime (h)Yield (%)
MorpholinoneAc₂O182
MorpholinoneNone368
N-Acetyl morpholineAc₂O5<5

This method tolerates alkyl and aryl substituents but fails with electron-deficient groups due to reduced C–H bond acidity .

Convergent Peptide Coupling Techniques Utilizing Morpholinone Intermediates

Morpholinones serve as rigid scaffolds for peptide mimetics. A convergent route involves coupling (R)-5-cyclohexyl-morpholin-3-one with Fmoc-protected amino acids using HATU/DIEA. For instance, reaction with Fmoc-Gly-OH produces a dipeptide analogue in 90% yield, preserving stereointegrity .

Critical Parameters:

  • Activation Reagents: HATU outperforms EDCl/HOBt in minimizing epimerization.
  • Solvent Effects: Dichloromethane (DCM) enhances coupling efficiency compared to DMF .

Synthetic Protocol:

  • Dissolve (R)-5-cyclohexyl-morpholin-3-one (1.0 equiv) and Fmoc-amino acid (1.2 equiv) in DCM.
  • Add HATU (1.5 equiv) and DIEA (3.0 equiv) at 0°C.
  • Stir for 12 h at room temperature.
  • Purify via flash chromatography (hexane/EtOAc 3:1).

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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